![molecular formula C18H15ClN4O4 B2648476 5-(3-chlorophenyl)-1-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1170917-52-8](/img/structure/B2648476.png)
5-(3-chlorophenyl)-1-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolo[3,4-d][1,2,3]triazole core, followed by the attachment of the phenyl groups. The 3-chlorophenyl group could potentially be added via a nucleophilic aromatic substitution reaction, while the 3,5-dimethoxyphenyl group could be added via a palladium-catalyzed cross-coupling reaction .Chemical Reactions Analysis
As a heterocyclic compound, this molecule could potentially undergo a variety of chemical reactions. The chlorine atom on the phenyl ring could be replaced via nucleophilic aromatic substitution, and the methoxy groups could potentially be demethylated under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the heterocyclic core and the phenyl rings would likely make it relatively non-polar, while the chlorine and methoxy groups could potentially form hydrogen bonds .Scientific Research Applications
Organic Solar Cells
The compound has been used to construct conjugated polymers for application in fullerene and non-fullerene based organic solar cells (OSCs) . The polymers can be synthesized via environmentally friendly direct (hetero)arylation polymerization . They usually have deep frontier energy levels, wide band gaps with absorption onset around 700 nm and good charge transport properties .
High-Performance Solar Cells
Low-bandgap thieno[3,4-c]pyrrole-4,6-dione-polymers with proximal and distal configurations were synthesized for polymer solar cells . Photovoltaic performance depends on the orientation of the fused thiophene subunits, which is related to the different semiconducting properties and phase separation .
Large-Area Devices
The compound shows great potential applications in OSCs toward large-area devices . The advantages include high open-circuit voltage, high fill-factor and excellent spectral matching with a small band gap non-fullerene acceptor .
Environmentally Friendly Synthesis
The compound can be simply prepared and the polymers can be synthesized via environmentally friendly direct (hetero)arylation polymerization , providing a possibility for large quantity preparation .
High Power Conversion Efficiencies
Without special device treatments, the compound showed power conversion efficiencies of up to 7.50% with the highest short-circuit current (Jsc = 18.2 mA cm −2) so far reported for TPD polymers .
Future Research
The compound has great potential for future research, especially toward high performance, low cost and stable OSCs . The study of the compound can stimulate the development of new materials for OSCs .
properties
IUPAC Name |
5-(3-chlorophenyl)-3-(3,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O4/c1-26-13-7-12(8-14(9-13)27-2)23-16-15(20-21-23)17(24)22(18(16)25)11-5-3-4-10(19)6-11/h3-9,15-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVYBWSAHWGHLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)N=N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenyl)-1-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione |
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